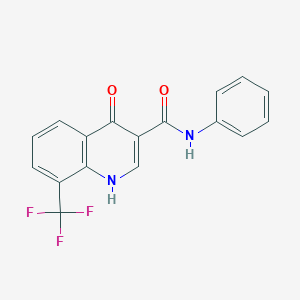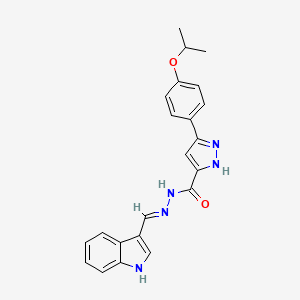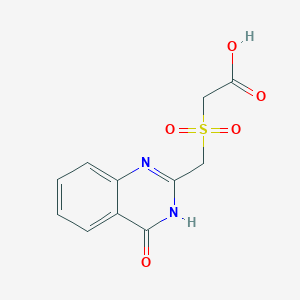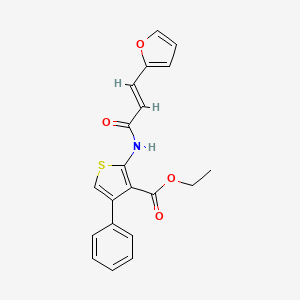
4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of this compound and its derivatives involves multi-step reactions . These reactions involve the use of various reagents and conditions, and the products are characterized by spectral and elemental analyses .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string Oc1ccnc2c(cccc12)C(F)(F)F . This represents a quinoline core with a trifluoromethyl group at the 8-position and a hydroxy group at the 4-position .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . These reactions can lead to the formation of various derivatives of the parent compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.16 and a melting point of 174-176 °C . The compound is characterized by its strong electron-withdrawing trifluoromethyl group, which imparts unique properties to the molecule .
Mecanismo De Acción
Target of Action
It is structurally similar to tasquinimod , a quinoline-3-carboxamide anti-angiogenic agent , suggesting potential anti-angiogenic and anti-cancer properties.
Mode of Action
Based on its structural similarity to tasquinimod , it may interact with its targets to inhibit angiogenesis, thereby potentially limiting tumor growth.
Result of Action
If it shares similar properties with tasquinimod , it may result in the inhibition of angiogenesis and potential anti-cancer effects.
Análisis Bioquímico
Biochemical Properties
It is possible that it interacts with enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 4-Hydroxy-N-phenyl-8-(trifluoromethyl)quinoline-3-carboxamide in animal models have not been reported .
Propiedades
IUPAC Name |
4-oxo-N-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)13-8-4-7-11-14(13)21-9-12(15(11)23)16(24)22-10-5-2-1-3-6-10/h1-9H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRDNXNFOIPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B6420398.png)
![2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6420402.png)



![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420426.png)

![2-(2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6420439.png)

![2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420442.png)

![16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420461.png)

